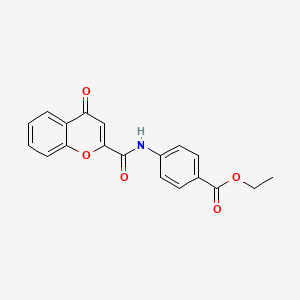

ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate is derived through hierarchical substitution rules. The parent structure is 4H-chromene (a benzopyran system), where position 4 is substituted with an oxo group ($$=O$$), and position 2 contains a carboxamido moiety ($$-\text{CONH}-$$). This carboxamide bridges the chromene system to a benzoate ester at the para position of the benzene ring. The ester group ($$-\text{COOEt}$$) specifies an ethyl substituent.

Key numbering follows chromene’s bicyclic system: the oxygen atom occupies position 1, with the fused benzene ring spanning positions 2–7 and the pyran ring positions 1, 2, 8, and 9. The carboxamido group at position 2 creates an amide bond to the 4-position of the benzoate, ensuring unambiguous stereoelectronic description.

Molecular Architecture Analysis: Chromene Core and Benzoate Substituent Relationships

The compound’s structure integrates three domains:

- Chromene Core : A planar benzopyran system with a ketone at position 4. The 4-oxo group induces electron withdrawal, polarizing the α,β-unsaturated lactone ring and enhancing conjugation across the chromene $$\pi$$-system.

- Carboxamide Linkage : The amide bond ($$-\text{NHCO}-$$) at position 2 adopts partial double-bond character due to resonance, restricting rotation and enforcing coplanarity between the chromene and benzoate moieties. This rigidity influences intermolecular interactions and crystal packing.

- Benzoate Ester : The ethyl ester at the benzene’s 4-position introduces steric bulk and modulates solubility. The ester’s electron-withdrawing nature further polarizes the adjacent amide, stabilizing the molecule’s zwitterionic resonance forms.

Bond lengths and angles inferred from analogous coumarin derivatives (e.g., ethyl 4-oxo-4H-chromene-2-carboxylate) suggest a chromene C=O bond length of $$1.21 \, \text{Å}$$ and C-O ester bond of $$1.34 \, \text{Å}$$. The amide C-N bond is expected to measure $$1.32 \, \text{Å}$$, consistent with delocalization into the adjacent carbonyl.

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound remain unreported, structural analogs provide insights. For example, ethyl 4-oxo-4H-chromene-2-carboxylate crystallizes in the triclinic $$P\overline{1}$$ space group with unit cell parameters $$a = 14.618 \, \text{Å}$$, $$b = 14.677 \, \text{Å}$$, and $$c = 19.035 \, \text{Å}$$. The introduction of a carboxamido-benzoate group would likely increase unit cell volume due to added steric demands, potentially shifting symmetry to monoclinic systems (e.g., $$P2_1/c$$).

Hypothetical crystal packing might involve:

- $$\pi$$-$$\pi$$ stacking between chromene and benzoate rings.

- Hydrogen bonds between the amide N-H and carbonyl oxygen of adjacent molecules.

- van der Waals interactions involving the ethyl ester.

Comparative data from cadmium-coordinated coumarin derivatives (Table 9) suggest lattice parameters in the range of $$10.0–19.6 \, \text{Å}$$ for analogous tricyclic systems, supporting the plausibility of similar crystallographic behavior.

Comparative Structural Analysis with Related Coumarin Carboxamide Derivatives

This compound shares structural motifs with bioactive coumarin carboxamides. For instance:

The benzoate ester in this compound contrasts with alkyl or ammonium groups in analogs, suggesting divergent solubility and target affinity. The amide linkage may enhance hydrogen-bonding capacity compared to ester or ether derivatives, potentially influencing pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-19(23)12-7-9-13(10-8-12)20-18(22)17-11-15(21)14-5-3-4-6-16(14)25-17/h3-11H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUKEZUZOGGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate typically involves a multi-step process:

Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

Amidation Reaction: The chromene derivative is then reacted with 4-aminobenzoic acid to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form dihydrochromene derivatives using reducing agents such as sodium borohydride.

Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate with structurally or functionally related compounds, focusing on crystallography, bioactivity, and physicochemical properties.

Structural Analogues with Chromene Cores

Ethyl 2-Amino-4-(4-Bromophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carboxylate Structure: Features a fused benzochromene system with a bromophenyl substituent and methoxy group. Bioactivity: Exhibits antimicrobial and antifungal activities due to the electron-withdrawing bromophenyl group enhancing electrophilic interactions . Crystallography: Crystallizes in a monoclinic system (space group P2₁/c), with bond lengths in the chromene ring (C–N: 1.330–1.347 Å) indicating delocalized electron density . Comparison: Unlike the target compound, this derivative lacks the carboxamido linkage but shares the chromene ketone and ester groups.

Ethyl 4-(5-Allyl-6-Methyl-2-Phenylpyrimidin-4-yl-Amino)Benzoate Structure: Contains a pyrimidine ring instead of chromene, with allyl and methyl substituents. Bioactivity: Acts as a phosphodiesterase-4 (PDE4) inhibitor, with IC₅₀ values in the nanomolar range due to planar aromatic systems facilitating enzyme binding . Crystallography: Triclinic crystal system (P1), with near-coplanar pyrimidine and benzoate rings (dihedral angle: 3.92°). The C–N bond lengths (1.368–1.358 Å) suggest resonance stabilization . Comparison: The pyrimidine ring provides a distinct π-electron system compared to chromene, altering electronic properties and binding affinities.

Benzoate Esters with Varied Substituents

Ethyl 4-(Dimethylamino)Benzoate Structure: A simpler analogue with a dimethylamino group instead of the chromene-carboxamido moiety. Reactivity: Demonstrates higher polymerization reactivity in resin cements compared to methacrylate-based co-initiators, attributed to its electron-donating dimethylamino group enhancing radical generation . Comparison: The dimethylamino group increases solubility in polar solvents but lacks the chromene ring’s rigidity and bioactivity .

2-(Diethylamino)Ethyl 4-[(4-Chlorobenzoyl)Amino]Benzoate Structure: Features a chlorobenzoyl-amino substituent and a diethylamino-ethyl ester. Applications: Used in pharmaceutical intermediates, with the chlorobenzoyl group enhancing stability against metabolic degradation . Comparison: The diethylamino-ethyl chain improves solubility in nonpolar media, while the target compound’s chromene-carboxamido group offers a larger conjugated system for π-π stacking in enzyme binding .

Amide-Linked Derivatives

Ethyl 4-(Sulfooxy)Benzoate Structure: Contains a sulfonate ester instead of the carboxamido group. Comparison: The sulfonate group increases hydrophilicity, contrasting with the carboxamido group’s hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic Parameters

Research Findings and Insights

- Bioactivity : Chromene derivatives with electron-withdrawing groups (e.g., bromine) exhibit enhanced antimicrobial activity compared to unsubstituted analogues . The target compound’s carboxamido group may mimic peptide bonds, enabling protease inhibition.

- Crystallography : Planar chromene/benzoate systems (dihedral angles <10°) favor π-π stacking in enzyme active sites, as seen in PDE4 inhibitors .

- Reactivity: Electron-donating groups (e.g., dimethylamino) enhance radical generation in polymer chemistry, while electron-withdrawing substituents (e.g., carboxamido) stabilize charge-transfer complexes .

Biological Activity

Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features an amide linkage that enhances its reactivity and biological potential. Its synthesis typically involves several steps:

- Formation of the Chromene Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in a basic medium.

- Amidation Reaction : The chromene derivative is reacted with 4-aminobenzoic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key findings include:

- Antioxidant Activity : Compounds in the chromene class are known for their antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by inflammation.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Signaling Pathways Modulation : It appears to influence signaling pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other chromene derivatives:

Case Studies and Research Findings

- Anticancer Activity Study : A study demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Another research highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating its potential role in treating chronic inflammatory diseases such as arthritis.

- Enzyme Inhibition Assays : In vitro assays revealed that this compound effectively inhibited α-glucosidase activity, showcasing its potential as an anti-diabetic agent, similar to established drugs like Acarbose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.